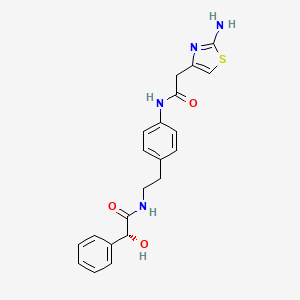
2-OxoMirabegron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OxoMirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder (OAB) This compound is structurally related to Mirabegron and shares some of its pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-OxoMirabegron typically involves multiple steps starting from readily available precursors. One common route involves the use of ®-styrene epoxide as a chiral precursor. The synthesis includes steps such as epoxide ring opening, reductive amination, and amidation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also involves rigorous purification steps to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-OxoMirabegron undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups to hydroxyl groups under specific conditions.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications.
Applications De Recherche Scientifique
2-OxoMirabegron has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-3 adrenergic receptor agonists.
Biology: Investigated for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
2-OxoMirabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets include beta-3 adrenergic receptors, and the pathways involved are primarily related to smooth muscle relaxation and bladder function regulation.
Comparaison Avec Des Composés Similaires
Mirabegron: The parent compound, used for treating overactive bladder.
Vibegron: Another beta-3 adrenergic receptor agonist with similar therapeutic applications.
Solifenacin: An antimuscarinic agent used for overactive bladder, but with a different mechanism of action
Uniqueness: 2-OxoMirabegron is unique due to the introduction of the oxo group, which may enhance its selectivity and efficacy as a beta-3 adrenergic receptor agonist. This structural modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents.
Propriétés
Formule moléculaire |
C21H22N4O3S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |
Clé InChI |
JJFKDDZCFZVISI-LJQANCHMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



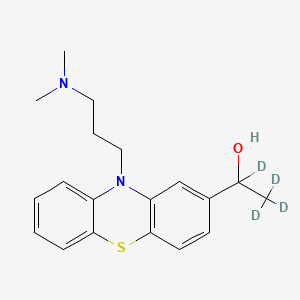
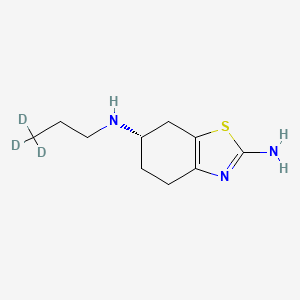
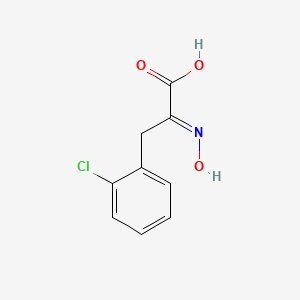
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
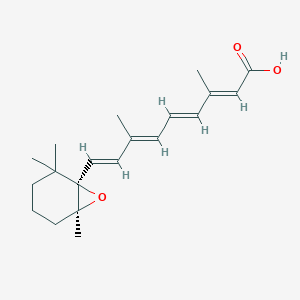
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)

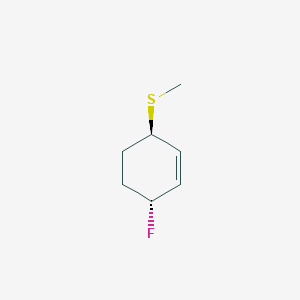

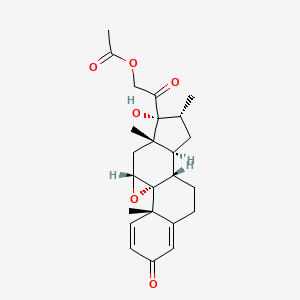
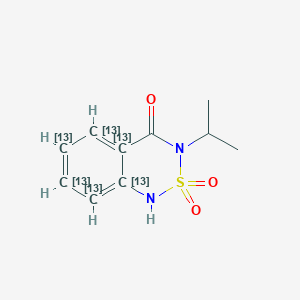
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
